1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone)
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Overview
Description
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) is a complex organic compound with a unique structure that combines several functional groups, including thiazole, hydrazone, and pyrazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling through hydrazone formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicine, 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) is explored for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4,5-dione 4-({2-nitro-6-methylphenyl}hydrazone) lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H22N6O3S |
---|---|
Molecular Weight |
462.5g/mol |
IUPAC Name |
2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(2-methyl-6-nitrophenyl)diazenyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H22N6O3S/c1-14-9-8-12-16(29(31)32)18(14)25-26-20-19(15-10-6-5-7-11-15)27-28(21(20)30)22-24-17(13-33-22)23(2,3)4/h5-13,27H,1-4H3 |
InChI Key |
ZETPHGFQDHUZPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C(C)(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C(C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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